molecular formula C19H20BrNO2 B11430760 4-(5-bromo-2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(5-bromo-2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11430760
M. Wt: 374.3 g/mol
InChI Key: XPMOVAKPKNSGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-BROMO-2-ETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2-ETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be achieved through a multi-step process involving the following key steps:

    Ethoxylation: The addition of an ethoxy group to the phenyl ring.

    Cyclization: Formation of the tetrahydroquinoline core structure.

    Methylation: Introduction of methyl groups at the 7 and 8 positions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-BROMO-2-ETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes several types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form quinoline derivatives.

    Reduction: Reaction with reducing agents to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and alkylating agents are used under acidic or basic conditions.

Major Products

Scientific Research Applications

4-(5-BROMO-2-ETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-ETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-BROMO-2-ETHOXYPHENYL)-4-HYDROXY-2-BUTANONE
  • 4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-QUINOLINONE

Uniqueness

4-(5-BROMO-2-ETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of both ethoxy and bromine groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

4-(5-bromo-2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C19H20BrNO2/c1-4-23-17-8-6-13(20)9-16(17)15-10-18(22)21-19-12(3)11(2)5-7-14(15)19/h5-9,15H,4,10H2,1-3H3,(H,21,22)

InChI Key

XPMOVAKPKNSGAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2C=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.